molecular formula C8H11ClO B045132 2-Chloro-3-(2-methylprop-1-enyl)cyclobutan-1-one CAS No. 111545-32-5

2-Chloro-3-(2-methylprop-1-enyl)cyclobutan-1-one

Cat. No.: B045132
CAS No.: 111545-32-5
M. Wt: 158.62 g/mol
InChI Key: BYSVODQKLJXQIX-UHFFFAOYSA-N
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Description

Cyclobutanone, 2-chloro-3-(2-methyl-1-propenyl)-(9CI) is an organic compound belonging to the class of cyclobutanones. Cyclobutanones are cyclic ketones with a four-membered ring structure. This specific compound features a chlorine atom and a 2-methyl-1-propenyl group attached to the cyclobutanone ring, making it a unique and interesting molecule for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclobutanones can be synthesized through several methods. One common approach involves the cycloaddition of haloketenes to olefins. For instance, the reaction of dichloroketene with an olefin can yield alpha-chlorocyclobutanones . Another method involves the dehalogenation of alpha-haloacetyl halides with zinc in an inert solvent . These reactions typically require controlled temperatures and the presence of specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of cyclobutanones often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

Cyclobutanone, 2-chloro-3-(2-methyl-1-propenyl)-(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Cyclobutanone, 2-chloro-3-(2-methyl-1-propenyl)-(9CI) has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.

    Biology: The compound can be used in biochemical studies to understand enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Cyclobutanone, 2-chloro-3-(2-methyl-1-propenyl)-(9CI) exerts its effects involves interactions with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the chlorine atom and propenyl group can undergo substitution and addition reactions. These interactions can affect molecular pathways and biological processes, making the compound valuable for research and development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclobutanone, 2-chloro-3-(2-methyl-1-propenyl)-(9CI) is unique due to its specific ring structure and substituents, which confer distinct chemical and physical properties

Properties

CAS No.

111545-32-5

Molecular Formula

C8H11ClO

Molecular Weight

158.62 g/mol

IUPAC Name

2-chloro-3-(2-methylprop-1-enyl)cyclobutan-1-one

InChI

InChI=1S/C8H11ClO/c1-5(2)3-6-4-7(10)8(6)9/h3,6,8H,4H2,1-2H3

InChI Key

BYSVODQKLJXQIX-UHFFFAOYSA-N

SMILES

CC(=CC1CC(=O)C1Cl)C

Canonical SMILES

CC(=CC1CC(=O)C1Cl)C

Synonyms

Cyclobutanone, 2-chloro-3-(2-methyl-1-propenyl)- (9CI)

Origin of Product

United States

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